N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide

Catalog No.
S13868289
CAS No.
M.F
C10H16N4O2
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidin...

Product Name

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C10H16N4O2/c1-7-13-14-9(16-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15)

InChI Key

GUWMYGMCIZCYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CCNCC2

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is a complex organic compound characterized by the presence of a piperidine ring and a 1,3,4-oxadiazole moiety. The compound's structure includes a carboxamide functional group attached to the piperidine ring, which contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is C10H15N3OC_{10}H_{15}N_{3}O, and it features a molecular weight of 195.25 g/mol.

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert the carboxamide group to amines or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The piperidine nitrogen can engage in nucleophilic substitution reactions where it attacks electrophiles, facilitating the introduction of various substituents onto the piperidine ring.

The biological activity of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide has been explored in various studies. It exhibits potential as an antimicrobial agent due to its structural similarity to other biologically active compounds. The oxadiazole moiety may enhance its interaction with biological targets such as enzymes and receptors involved in disease processes . Additionally, compounds containing oxadiazole rings have been reported to demonstrate anti-inflammatory and analgesic properties.

The synthesis of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide typically involves several key steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions .
  • Attachment to Piperidine: The oxadiazole group is linked to the piperidine nitrogen through a methylene bridge, often facilitated by a suitable linker like halomethyl derivatives .
  • Final Modifications: The introduction of the carboxamide group is usually done via acylation reactions involving appropriate acyl chlorides or anhydrides reacting with the piperidine nitrogen .

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide has potential applications in pharmaceuticals due to its unique structure and biological activity. It may be developed as an antimicrobial agent or as part of therapeutic strategies targeting specific diseases related to inflammation or infection. Additionally, its derivatives could serve as lead compounds in drug discovery processes aimed at developing new medications with enhanced efficacy and safety profiles.

Studies on the interactions of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide with biological macromolecules have shown that it can modulate enzyme activities and receptor functions. The piperidine ring interacts with neurotransmitter receptors while the oxadiazole moiety may engage in hydrogen bonding and π–π interactions with proteins. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .

Several compounds share structural similarities with N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide:

Compound NameStructural FeaturesUnique Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)methyl)-piperidineContains an oxadiazole ring but lacks the carboxamide groupPotentially different biological activity due to missing functional group
N-(5-Methylthiazolyl)methyl)piperidineSimilar piperidine structure but features a thiazole ringDifferent reactivity profile due to thiazole presence
N-(5-Methoxycarbonyl)-piperidineContains a carbonyl group instead of an oxadiazoleMay exhibit different pharmacological properties

Uniqueness

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is unique due to its combination of both oxadiazole and piperidine structures, which confer distinct chemical properties not found in other similar compounds. This duality enhances its potential for diverse biological activities and applications in medicinal chemistry .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

224.12732577 g/mol

Monoisotopic Mass

224.12732577 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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